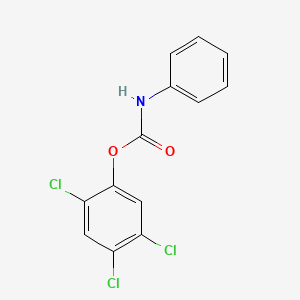
4-(2-Phthalimidophenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phthalimidophenyl)butyric acid is an organic compound with the molecular formula C18H15NO4 It is a derivative of butyric acid, where the butyric acid chain is substituted with a phthalimide group at the second position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phthalimidophenyl)butyric acid typically involves the following steps:
Formation of the Phthalimide Derivative: The starting material, 2-bromophenylbutyric acid, undergoes a nucleophilic substitution reaction with potassium phthalimide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the phthalimide derivative.
Hydrolysis: The phthalimide derivative is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phthalimidophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxy
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
4-[2-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H15NO4/c20-16(21)11-5-7-12-6-1-4-10-15(12)19-17(22)13-8-2-3-9-14(13)18(19)23/h1-4,6,8-10H,5,7,11H2,(H,20,21) |
Clé InChI |
KLQNFFBDFXAPFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


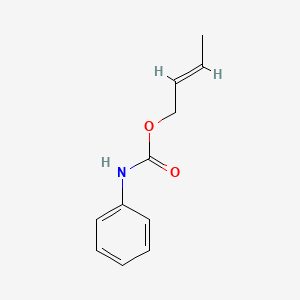

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

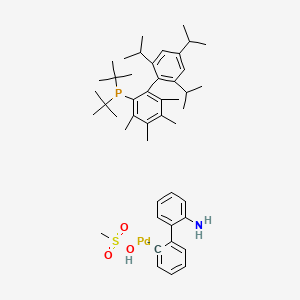
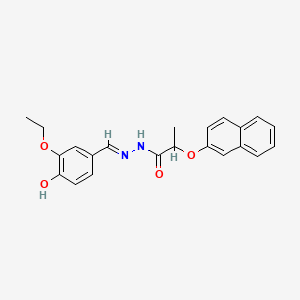
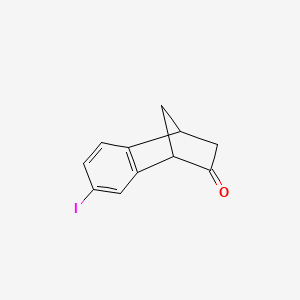
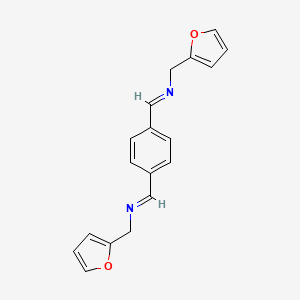
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
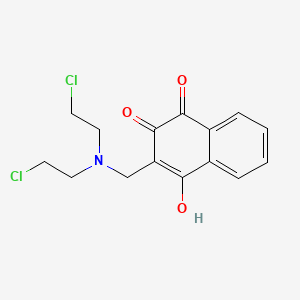
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)

